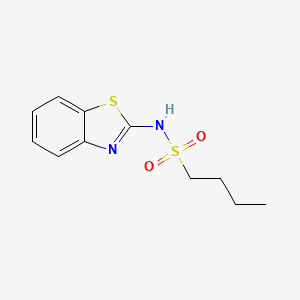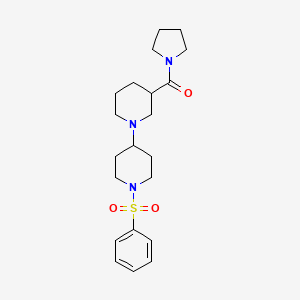
N-1,3-benzothiazol-2-yl-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-1-butanesulfonamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BZS is a sulfonamide derivative that contains a benzothiazole ring, making it a unique and versatile compound.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-1-butanesulfonamide has been found to have various applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions. This compound can selectively bind to metal ions such as copper, zinc, and mercury, resulting in a change in fluorescence intensity. This property makes this compound a useful tool for detecting metal ions in biological and environmental samples.
Another application of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity against various cancer cell lines. The mechanism of action of this compound in cancer cells is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Mecanismo De Acción
The mechanism of action of N-1,3-benzothiazol-2-yl-1-butanesulfonamide is not fully understood. However, it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance and fluid secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1,3-benzothiazol-2-yl-1-butanesulfonamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other molecules. This compound is also relatively easy to synthesize and has a high purity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-1,3-benzothiazol-2-yl-1-butanesulfonamide. One area of research is the development of new fluorescent probes based on the structure of this compound. Another area of research is the investigation of the anticancer activity of this compound in vivo, using animal models. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, could be explored.
Métodos De Síntesis
The synthesis of N-1,3-benzothiazol-2-yl-1-butanesulfonamide involves the reaction of 2-aminobenzothiazole with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to yield this compound. The overall reaction scheme is shown below:
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-17(14,15)13-11-12-9-6-4-5-7-10(9)16-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZJJQXHISOMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5407660.png)
![2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide](/img/structure/B5407668.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5407676.png)
![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5407703.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5407723.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B5407737.png)
